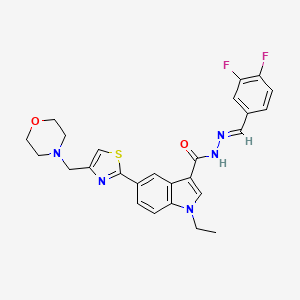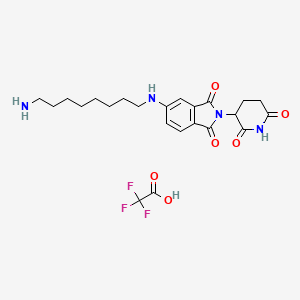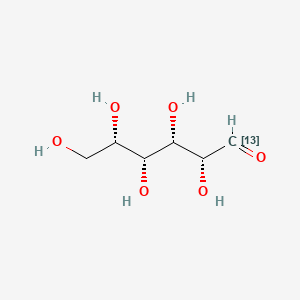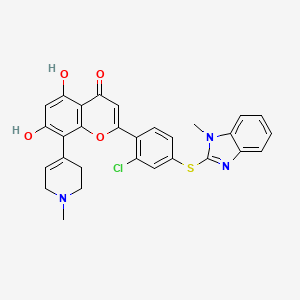
Akr1C3-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Akr1C3-IN-5 is a compound that functions as an inhibitor of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). AKR1C3 is involved in the metabolism of steroids, prostaglandins, and xenobiotics, and plays a significant role in the progression of various cancers, including prostate, breast, and endometrial cancers . Inhibiting AKR1C3 has shown potential in suppressing tumor growth and overcoming resistance to cancer therapies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Akr1C3-IN-5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, reduction, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to larger volumes. This requires the use of industrial-grade equipment and adherence to stringent quality control measures to ensure consistency and safety. The process may also involve additional purification steps, such as crystallization or chromatography, to obtain the compound in its purest form .
化学反应分析
Types of Reactions
Akr1C3-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its interaction with biological targets.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound, potentially modifying its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include different oxidation or reduction states of the compound, as well as substituted derivatives with altered chemical and biological properties .
科学研究应用
Akr1C3-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of AKR1C3 and its effects on steroid metabolism.
Biology: Employed in research to understand the role of AKR1C3 in cellular processes and disease progression.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting AKR1C3.
作用机制
Akr1C3-IN-5 exerts its effects by inhibiting the enzyme AKR1C3. This inhibition disrupts the enzyme’s ability to catalyze the reduction of steroid hormones and prostaglandins, leading to decreased levels of active androgens and estrogens. The compound also interferes with the signaling pathways regulated by AKR1C3, such as the androgen receptor and NF-κB pathways, thereby inhibiting tumor growth and metastasis .
相似化合物的比较
Similar Compounds
Stylopine: A strong inhibitor of AKR1C3 with a similar mechanism of action.
Indomethacin: A non-steroidal anti-inflammatory drug that also inhibits AKR1C3.
Medroxyprogesterone acetate: A pan-AKR1C inhibitor used in combination therapies for cancer treatment.
Uniqueness of Akr1C3-IN-5
This compound is unique in its high specificity and potency as an AKR1C3 inhibitor. It has shown superior efficacy in preclinical models compared to other inhibitors, making it a promising candidate for further development as a therapeutic agent .
属性
分子式 |
C34H44N2O7 |
|---|---|
分子量 |
592.7 g/mol |
IUPAC 名称 |
benzyl 2-[[(E)-3-[4-acetyloxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C34H44N2O7/c1-24(2)15-18-28-22-26(16-19-30(28)42-25(3)37)17-20-31(38)36-29(32(39)41-23-27-12-8-7-9-13-27)14-10-11-21-35-33(40)43-34(4,5)6/h7-9,12-13,15-17,19-20,22,29H,10-11,14,18,21,23H2,1-6H3,(H,35,40)(H,36,38)/b20-17+ |
InChI 键 |
QQKRDIZITOZFMF-LVZFUZTISA-N |
手性 SMILES |
CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2)OC(=O)C)C |
规范 SMILES |
CC(=CCC1=C(C=CC(=C1)C=CC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2)OC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)








![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)



